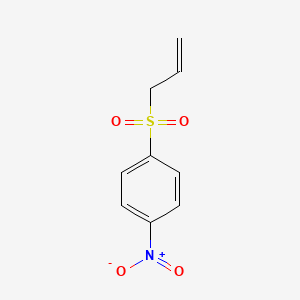
4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is a potent inhibitor of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide. 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide by 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide leads to the activation of various signaling pathways that are regulated by 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide, such as the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide depend on the specific research application. In general, inhibition of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide by 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide leads to the activation of various signaling pathways that are regulated by 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide. This can lead to various effects such as inhibition of cancer cell growth, improvement of cognitive function, and improvement of glucose metabolism and insulin signaling.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide in lab experiments include its potent inhibition of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide, its specificity for 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide, and its ability to activate various signaling pathways that are regulated by 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide. The limitations of using 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide in lab experiments include its potential toxicity and the need for appropriate controls to ensure the specificity of its effects.
Zukünftige Richtungen
There are several future directions for the research on 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide, including:
1. Development of Novel Inhibitors: There is a need for the development of more potent and specific inhibitors of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide that can be used in various research applications.
2. Clinical Trials: The potential applications of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide inhibitors such as 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide in the treatment of cancer, neurodegenerative diseases, and diabetes need to be further explored in clinical trials.
3. Mechanistic Studies: The mechanisms underlying the effects of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide inhibitors such as 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide need to be further elucidated to better understand their potential applications in various research fields.
4. Combination Therapies: The potential of combining 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide inhibitors such as 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide with other drugs or therapies needs to be explored to improve their efficacy and reduce potential side effects.
In conclusion, 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is a potent inhibitor of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various research fields.
Synthesemethoden
The synthesis of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide involves the reaction of 4-bromo-2-fluoroaniline with 5-nitroanthranilic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide has been used in various scientific research applications, including:
1. Cancer Research: 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is involved in the regulation of various signaling pathways that are dysregulated in cancer. Inhibition of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide by 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
2. Neurodegenerative Diseases: 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is involved in the regulation of various signaling pathways that are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide by 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
3. Diabetes: 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is involved in the regulation of glucose metabolism and insulin signaling. Inhibition of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide by 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Eigenschaften
IUPAC Name |
4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O3/c14-9-3-1-8(2-4-9)13(18)16-12-7-10(17(19)20)5-6-11(12)15/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBRXFHGUNOQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)

![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)


![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)



